molecular formula C11H7Cl2NO2 B13651174 Methyl 3,8-dichloroisoquinoline-4-carboxylate

Methyl 3,8-dichloroisoquinoline-4-carboxylate

Katalognummer: B13651174
Molekulargewicht: 256.08 g/mol
InChI-Schlüssel: HXKJHNGOFNHXMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3,8-dichloroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.09 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes two chlorine atoms attached to the isoquinoline ring.

Vorbereitungsmethoden

The synthesis of Methyl 3,8-dichloroisoquinoline-4-carboxylate typically involves the reaction of 3,8-dichloroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Methyl 3,8-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydro derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Wissenschaftliche Forschungsanwendungen

Methyl 3,8-dichloroisoquinoline-4-carboxylate is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of Methyl 3,8-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Methyl 3,8-dichloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives, such as:

Eigenschaften

Molekularformel

C11H7Cl2NO2

Molekulargewicht

256.08 g/mol

IUPAC-Name

methyl 3,8-dichloroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-6-3-2-4-8(12)7(6)5-14-10(9)13/h2-5H,1H3

InChI-Schlüssel

HXKJHNGOFNHXMF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2C=CC=C(C2=CN=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.